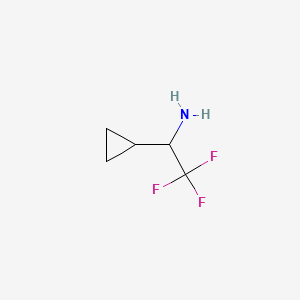1-Cyclopropyl-2,2,2-trifluoroethan-1-amine
CAS No.: 705243-06-7
Cat. No.: VC4998029
Molecular Formula: C5H8F3N
Molecular Weight: 139.121
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 705243-06-7 |
|---|---|
| Molecular Formula | C5H8F3N |
| Molecular Weight | 139.121 |
| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2 |
| Standard InChI Key | DMWCDCMZMZULIE-UHFFFAOYSA-N |
| SMILES | C1CC1C(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 1-cyclopropyl-2,2,2-trifluoroethan-1-amine is C₅H₈F₃N, with a molecular weight of 139.12 g/mol . Its structure consists of a cyclopropane ring bonded to a trifluoroethylamine group, with the stereocenter at the C1 position determining its enantiomeric form. The (1S)-enantiomer, specifically designated as (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine, is the biologically active form and is often studied as its hydrochloride salt (CAS: 1338377-73-3) .
Key Structural Attributes:
-
Cyclopropane Ring: A three-membered hydrocarbon ring conferring structural rigidity and influencing conformational dynamics.
-
Trifluoroethyl Group: The -CF₃ moiety enhances lipophilicity and resistance to oxidative metabolism.
-
Chiral Center: The (S)-configuration at C1 ensures enantioselective interactions with biological targets.
The compound’s isomeric SMILES string, C1CC1C@@HN.Cl, confirms the (S)-stereochemistry and hydrochloride salt formation.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-cyclopropyl-2,2,2-trifluoroethan-1-amine typically involves Buchwald-Hartwig cross-coupling or reductive amination strategies. A common pathway begins with the reaction of cyclopropylamine and trifluoroacetaldehyde under controlled conditions.
Representative Reaction:
The hydrochloride salt is subsequently formed by treating the free amine with hydrochloric acid.
Optimization Parameters:
-
Catalyst Systems: Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (XPhos, RuPhos).
-
Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature: 80–100°C under inert atmosphere to prevent racemization.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance yield and purity. Advanced purification techniques, such as chiral chromatography or crystallization, ensure enantiomeric excess (>99% ee) for pharmaceutical applications.
Physicochemical Properties
Key Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 139.12 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar solvents |
Biological Activity and Applications
Antimalarial Activity
The compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis of Plasmodium species. In vitro studies demonstrate potent activity against P. falciparum and P. vivax, with IC₅₀ values <0.03 μM.
Mechanism:
Protein Degradation
As a building block for proteolysis-targeting chimeras (PROTACs), the compound facilitates targeted protein degradation by recruiting E3 ubiquitin ligases. This application is explored in oncology and neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume